5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)-
CAS No.: 32047-63-5
Cat. No.: VC18715582
Molecular Formula: C20H27N3
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32047-63-5 |
|---|---|
| Molecular Formula | C20H27N3 |
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | 3-(5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-diethylpropan-1-amine |
| Standard InChI | InChI=1S/C20H27N3/c1-3-22(4-2)14-9-15-23-19-12-7-5-10-17(19)16-21-18-11-6-8-13-20(18)23/h5-8,10-13,21H,3-4,9,14-16H2,1-2H3 |
| Standard InChI Key | NNTDPGZVKDQKLS-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCCN1C2=CC=CC=C2CNC3=CC=CC=C31 |
Introduction
Structural and Nomenclature Characteristics
Chemical Identity
The compound’s systematic IUPAC name is 3-(5,6-dihydrobenzo[b][1, benzodiazepin-11-yl)-N,N-diethylpropan-1-amine . Its molecular formula is C₂₀H₂₇N₃, with a molecular weight of 309.4 g/mol . The structure consists of a dibenzodiazepine core fused to a seven-membered diazepine ring, with a 3-(diethylamino)propyl chain at position 5 (Figure 1).
Table 1: Key Identifiers
Structural Features
The dibenzodiazepine core comprises two benzene rings fused to a diazepine ring, creating a planar tricyclic system. The diethylamino-propyl side chain introduces a tertiary amine, enhancing solubility in polar solvents and potential interaction with biological targets. Comparative analysis with the dimethylamino analog (CAS 2204-53-7) reveals that the diethyl substitution increases lipophilicity (calculated XLogP3 ≈ 4.1 vs. 3.6 for the dimethyl variant) .
Synthesis and Manufacturing
Synthetic Routes
Dibenzodiazepines are typically synthesized via cyclocondensation reactions. For this compound, a plausible route involves:
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Formation of the diazepine ring through condensation of o-phenylenediamine with a diketone intermediate.
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Alkylation at position 5 using 3-(diethylamino)propyl chloride or bromide under basic conditions.
Alternative methods may employ Ullmann coupling or nucleophilic aromatic substitution to introduce the side chain .
Purification and Characterization
Post-synthesis, purification is achieved via column chromatography or recrystallization. Structural confirmation relies on ¹H/¹³C NMR, mass spectrometry, and X-ray crystallography. The hydrochloride salt form (e.g., CAS 4810-48-4 for a related compound) is often prepared to improve stability .
Physicochemical Properties
Table 2: Computed Physicochemical Properties
The diethylamino group enhances lipid solubility compared to dimethylamino analogs, potentially influencing blood-brain barrier permeability . The compound’s logP value suggests moderate lipophilicity, suitable for oral bioavailability.
| Compound | Substituent | logP | Bioactivity Notes |
|---|---|---|---|
| CAS 32047-63-5 | Diethylamino-propyl | ~4.1 | Hypothesized CNS activity |
| CAS 2204-53-7 | Dimethylamino-propyl | 3.6 | Lower metabolic stability |
Applications and Research Directions
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Central Nervous System (CNS) Disorders: Structural analogs are explored as antipsychotics or anxiolytics.
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Chemical Probes: The tertiary amine facilitates radiolabeling for receptor-binding studies .
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Drug Development: Serve as intermediates for synthesizing derivatives with optimized pharmacokinetics.
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